molecular formula C19H22N2O2S B5231558 N-[(2,5-dimethylphenyl)carbamothioyl]-4-propoxybenzamide

N-[(2,5-dimethylphenyl)carbamothioyl]-4-propoxybenzamide

Cat. No.: B5231558
M. Wt: 342.5 g/mol
InChI Key: ULGSUSKGHICRAA-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)carbamothioyl]-4-propoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a carbamothioyl group attached to a 2,5-dimethylphenyl ring and a propoxybenzamide moiety, making it a valuable molecule in various chemical and biological studies.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-11-23-16-9-7-15(8-10-16)18(22)21-19(24)20-17-12-13(2)5-6-14(17)3/h5-10,12H,4,11H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGSUSKGHICRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylphenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a thiol or amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,5-dimethylphenyl)carbamothioyl]-4-propoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylphenyl)carbamothioyl]-4-propoxybenzamide is unique due to its specific structural features, such as the propoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.